aniline;oxalic acid

Solubility Aqueous Processing Crystallization

Researchers using aniline hydrochloride in biphasic systems often encounter uncontrolled amine release, side reactions, and yield loss due to excessive aqueous solubility (~1070 g/L). Aniline oxalate (CAS 591-43-5) resolves this with ~60-fold lower solubility, enabling gradual free aniline liberation into the organic phase for improved selectivity. • Direct oxanilide precursor: thermal decomposition at 175 °C generates oxanilide in one pot, eliminating separate oxalic acid addition and reducing chemical inventory (validated in US2739983A). • Melt-processable at 174-175 °C-significantly lower than aniline hydrochloride (196-198 °C)-enabling solvent-free reactions without charring heat-sensitive substrates. • Non-hygroscopic crystalline solid; ambient shipping; store cool and dry.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 591-43-5
Cat. No. B15184371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaniline;oxalic acid
CAS591-43-5
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(=O)(C(=O)O)O
InChIInChI=1S/2C6H7N.C2H2O4/c2*7-6-4-2-1-3-5-6;3-1(4)2(5)6/h2*1-5H,7H2;(H,3,4)(H,5,6)
InChIKeyKTFFTVGPHKWIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aniline Oxalate Properties and Procurement


Aniline oxalate (dianilinium oxalate; benzenamine ethanedioate 2:1, CAS 591-43-5) is a crystalline 2:1 salt of aniline and oxalic acid with molecular formula C₁₄H₁₆N₂O₄ and molecular weight 276.29 g·mol⁻¹ [1]. It crystallizes as colorless triclinic rods [2] and serves as a solid, non-hygroscopic source of aniline for organic synthesis, particularly where controlled release, low aqueous solubility, or a built-in oxalate leaving group is required.

Aniline Oxalate Irreplaceability


Aniline salts such as the hydrochloride, sulfate, and phosphate exhibit counterion-dependent solubility, thermal stability, and reactivity that are often overlooked in procurement. The oxalate counterion imparts approximately 60-fold lower aqueous solubility at ambient temperature compared to the hydrochloride [1], a distinct decomposition pathway that directly yields the plasticizer oxanilide [2], and a melting point sufficiently low to enable melt processing without charring heat-sensitive substrates [3]. Substituting aniline oxalate with a different aniline salt without experimental verification risks altered reaction kinetics, unexpected solubility behavior, and process safety incidents. The quantitative evidence below provides procurement professionals and laboratory scientists with the head-to-head data necessary to make an informed selection.

Aniline Oxalate Evidence Guide


Aqueous Solubility vs. Aniline Hydrochloride

Aniline oxalate exhibits an aqueous solubility of 1.542 g/100g (≈15.4 g·L⁻¹) at 16.5 °C, as reported in the Seidell solubility compilation [1]. In contrast, aniline hydrochloride has a measured solubility of 1070 g·L⁻¹ at 25 °C . This represents an approximately 60-fold lower water solubility for the oxalate salt under nearly ambient conditions.

Solubility Aqueous Processing Crystallization

Melting Point vs. Hydrochloride and Phosphate

Aniline oxalate melts with decomposition at 174–175 °C [1]. Aniline hydrochloride melts higher at 196–198 °C (clear melt, no decomposition) , while aniline phosphate decomposes at 182–183 °C [2]. The oxalate salt's melting point is 22–23 °C lower than that of the hydrochloride, enabling melt-based reactions below the degradation threshold of many heat-sensitive substrates.

Thermal Analysis Melt Processing Safety

Direct Conversion to Oxanilide Plasticizer

Heating aniline oxalate to 160–180 °C directly yields oxanilide (diphenyloxamide), a plasticizer and polymer stabilizer, as documented in patent US2739983A [1]. The transformation exploits the internally available oxalate moiety without requiring external oxalic acid or oxalate salts. Aniline hydrochloride, sulfate, or phosphate cannot deliver the oxalate group; their conversion to oxanilide would necessitate a separate oxalate source and additional reaction steps.

Organic Synthesis Plasticizer Diphenyloxamide

Thermal Decomposition Onset vs. Hydrochloride

Aniline oxalate begins to decompose at 175 °C [1], whereas aniline hydrochloride boils without decomposition at 245 °C . The 70 °C lower thermal stability of the oxalate salt can be deliberately leveraged for in situ generation of reactive intermediates (e.g., oxanilide or aniline) or must be avoided in high-temperature processing where vapor-phase handling is preferred.

Thermal Stability Process Safety Decomposition

Aniline Oxalate Application Scenarios


Single-Step Oxanilide Plasticizer Synthesis

Utilize aniline oxalate as a drop-in precursor that, upon heating to 160–180 °C, directly generates oxanilide without requiring additional oxalic acid or oxalate salts. This one-pot conversion, validated in patent US2739983A [1], eliminates an entire reagent-handling step compared to routes starting from aniline hydrochloride or sulfate, reducing both process complexity and chemical inventory.

Controlled-Release Aniline for Biphasic Reactions

The ~60-fold lower aqueous solubility of aniline oxalate relative to aniline hydrochloride [1] makes it the preferred solid aniline donor for biphasic systems (e.g., aqueous-organic Schotten-Baumann conditions) where gradual release of the free amine into the organic phase is required to minimize side reactions and improve yield.

Low-Temperature Melt-Phase Organic Synthesis

With a melting point of 174–175 °C [2]—significantly lower than that of aniline hydrochloride (196–198 °C) —aniline oxalate enables solvent-free melt reactions at temperatures that preserve thermally labile functional groups, making it suitable for the preparation of heat-sensitive intermediates and polymers.

Thermal Activation for Reactive Intermediates

The decomposition onset at 175 °C [3] can be exploited as a thermal switch to liberate aniline or generate oxanilide exactly when needed in a reaction sequence, offering a safety advantage over the more thermally robust hydrochloride salt (b.p. 245 °C) that would require higher temperatures and potentially hazardous pressure build-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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